What is the mechanism of action of methyl 7-methoxy-4-nitro-1H-indazole-3-carboxylate
What is the mechanism of action of methyl 7-methoxy-4-nitro-1H-indazole-3-carboxylate
An In-Depth Technical Guide on the Core Mechanism of Action of Methyl 7-methoxy-4-nitro-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-indazole-3-carboxylate scaffold is a privileged core in medicinal chemistry, with numerous derivatives being investigated and developed as potent therapeutic agents, particularly in oncology.[1][2] This technical guide delves into the hypothesized mechanisms of action for a specific, yet under-characterized derivative, methyl 7-methoxy-4-nitro-1H-indazole-3-carboxylate . Drawing upon extensive literature on analogous compounds, this document will primarily focus on the compelling hypothesis of its role as a protein kinase inhibitor, with a secondary exploration of other potential biological targets. The guide provides a comprehensive overview of the implicated signaling pathways, detailed experimental protocols for validation, and visual representations to elucidate the complex biological processes.
Introduction: The 1H-Indazole-3-Carboxylate Scaffold
Indazole derivatives are recognized for their wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and kinase inhibitory effects.[1][3] The bicyclic structure of the indazole core serves as a versatile scaffold for the design of targeted therapies. The specific substitutions on the indazole ring of methyl 7-methoxy-4-nitro-1H-indazole-3-carboxylate—a methoxy group at the 7-position, a nitro group at the 4-position, and a methyl carboxylate at the 3-position—are anticipated to significantly influence its biological activity, potency, and selectivity. The ester functional group, in particular, suggests that this compound may act as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form.
Primary Hypothesis: p21-Activated Kinase 1 (PAK1) Inhibition
The most prominent and well-documented mechanism of action for 1H-indazole-3-carboxamide derivatives is the inhibition of p21-Activated Kinase 1 (PAK1).[4][5] PAK1 is a serine/threonine kinase that is a critical downstream effector of the Rho GTPases, Rac1 and Cdc42.[4] Aberrant activation of PAK1 is a known driver in numerous cancers, promoting oncogenic signaling, cytoskeletal rearrangements, and cell motility.[4] Given the structural similarities, it is highly probable that methyl 7-methoxy-4-nitro-1H-indazole-3-carboxylate also functions as a PAK1 inhibitor.
The PAK1 Signaling Pathway
PAK1 is a central node in a complex signaling network that regulates cell growth, survival, and migration. Upon activation by Rac/Cdc42, PAK1 phosphorylates a multitude of downstream substrates, triggering a cascade of cellular events that contribute to tumorigenesis.[4]
Quantitative Data from Analogous Compounds
While specific data for methyl 7-methoxy-4-nitro-1H-indazole-3-carboxylate is not publicly available, closely related 1H-indazole-3-carboxamide derivatives have demonstrated potent inhibition of PAK1.[5]
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Compound 30l (a 1H-indazole-3-carboxamide derivative) | PAK1 | 9.8 | Enzyme Inhibition Assay | [4][5] |
Experimental Protocols for Validation
2.3.1. In Vitro PAK1 Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of methyl 7-methoxy-4-nitro-1H-indazole-3-carboxylate against PAK1.
Methodology:
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Reagent Preparation:
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Prepare a stock solution of the test compound in 100% DMSO.
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Prepare a serial dilution of the test compound in assay buffer.
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Prepare a solution of recombinant human PAK1 enzyme.
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Prepare a solution of a suitable peptide substrate and ATP.
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Assay Procedure:
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Add the PAK1 enzyme, test compound, and peptide substrate to a 96-well plate.
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Incubate at room temperature for 10 minutes.
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Initiate the kinase reaction by adding ATP.
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Incubate at 30°C for 1 hour.
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Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
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Data Analysis:
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Calculate the percentage of inhibition for each concentration of the test compound.
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Determine the IC50 value by fitting the data to a dose-response curve.
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2.3.2. Cell-Based Migration and Invasion Assay
Objective: To assess the functional effect of methyl 7-methoxy-4-nitro-1H-indazole-3-carboxylate on cancer cell migration and invasion.
Methodology:
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Cell Culture:
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Culture a suitable cancer cell line (e.g., MDA-MB-231) in appropriate media.
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Assay Procedure (Transwell Assay):
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Seed cells in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion and migration assays, respectively).
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Add the test compound at various concentrations to both the upper and lower chambers.
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Incubate for 24-48 hours.
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Remove non-migrated/invaded cells from the upper surface of the insert.
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Fix and stain the cells that have migrated/invaded to the lower surface.
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Data Analysis:
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Count the number of migrated/invaded cells in several random fields under a microscope.
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Quantify the results and compare the treated groups to the vehicle control.
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Secondary Hypothesis: Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer. Some evidence suggests that certain indazole derivatives may also inhibit PI3K.[4][6]
The PI3K/Akt/mTOR Signaling Pathway
PI3K is a family of lipid kinases that phosphorylate PIP2 to PIP3, initiating a signaling cascade that promotes cell growth, proliferation, and survival.
Experimental Protocol for Validation: In Vitro PI3K Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the test compound against PI3K isoforms.
Methodology: A similar protocol to the PAK1 kinase inhibition assay can be employed, using a PI3K-specific enzyme, substrate, and detection system (e.g., PI3K HTRF™ Assay).
Alternative Hypothesis: Nitric Oxide Synthase (NOS) Inhibition
The presence of a nitro group on the indazole ring suggests a potential for nitric oxide synthase (NOS) inhibition.[7][8] 7-nitroindazole is a known potent and selective inhibitor of neuronal NOS (nNOS).[7] Excessive NO production by nNOS is implicated in neurodegenerative diseases.[7]
Experimental Validation: The inhibitory activity against the three NOS isoforms (nNOS, iNOS, eNOS) can be determined using a Griess assay, which measures the production of nitrite, a stable breakdown product of NO.
Synthesis and Characterization
While a specific synthetic route for methyl 7-methoxy-4-nitro-1H-indazole-3-carboxylate is not detailed in the available literature, a general synthesis can be proposed based on established methods for related indazole derivatives.[3][9] A plausible approach would involve the construction of the indazole ring from a substituted phenylhydrazine or via the nitrosation of an appropriately substituted indole.[10]
Conclusion
The mechanism of action for methyl 7-methoxy-4-nitro-1H-indazole-3-carboxylate is most likely centered on the inhibition of protein kinases, with PAK1 being the primary hypothesized target based on substantial evidence from structurally related compounds. Inhibition of the PI3K pathway represents a strong secondary possibility. The presence of the nitro group also warrants investigation into its potential as a nitric oxide synthase inhibitor. The experimental protocols outlined in this guide provide a clear and robust framework for the definitive characterization of the biological activity of this compound, which holds promise for further development as a targeted therapeutic agent.
References
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- Gande, S. L., et al. (2002). 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase.
- Chen, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517.
- Le, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(25), 13919–13928.
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